molecular formula C11H15N3O2 B098782 1-甲基-4-(4-硝基苯基)哌嗪 CAS No. 16155-03-6

1-甲基-4-(4-硝基苯基)哌嗪

货号 B098782
CAS 编号: 16155-03-6
分子量: 221.26 g/mol
InChI 键: GZNDUKANJZIZOT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-4-(4-nitrophenyl)piperazine (M4NPP) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. M4NPP is a nitrophenyl piperazine derivative that is made up of a nitrogen-containing heterocyclic ring and two nitrophenyl groups. It has been extensively studied for its potential use as a therapeutic agent, a diagnostic tool, and a research tool in various scientific fields.

科学研究应用

合成和中间体

1-甲基-4-(4-硝基苯基)哌嗪在各种生物活性化合物的合成中起着重要的中间体作用。例如,其衍生物已被用于创造新型双(吡唑-苯并呋喃)杂化物,展示出显著的抗菌效果和生物膜抑制活性,特别是对大肠杆菌和金黄色葡萄球菌等菌株 (Mekky & Sanad, 2020)。同样,1-甲基-4-(4-硝基苯基)哌嗪已参与苯并咪唑化合物的合成,突显了其在新药物开发中的作用 (Liu Ya-hu, 2010)

晶体学和结构分析

在晶体学研究中,1-甲基-4-(4-硝基苯基)哌嗪的衍生物已被分析以了解其分子结构。例如,X射线衍射分析已被用于确定相关化合物的晶体结构,提供了有关其构象和分子排列的见解 (Little et al., 2008)

抗菌和抗真菌应用

多项研究探讨了1-甲基-4-(4-硝基苯基)哌嗪衍生物的抗菌和抗真菌潜力。这些化合物在抑制各种细菌菌株的生长方面表现出有希望的结果,包括引起血吸虫病的细菌,以及在深部真菌感染的治疗中 (Wu Qi, 2014)(Changmei Ke et al., 2010)

抗病毒和抗肿瘤特性

从1-甲基-4-(4-硝基苯基)哌嗪衍生的化合物在抗病毒和抗肿瘤应用中显示出潜力。例如,某些衍生物对烟草花叶病毒(TMV)表现出有希望的抗病毒活性,并且还展示出强大的抗微生物活性 (Reddy et al., 2013)。此外,分子对接研究预测了其中一些衍生物具有强大的抗肿瘤效果 (Demirağ等,2022)

药物合成

1-甲基-4-(4-硝基苯基)哌嗪是合成各种药物的关键,包括用于治疗偏头痛、癫痫和其他疾病的抗真菌药物和钙通道阻滞剂。改进的这些药物的合成方法强调了这种化合物在制药生产中的重要性 (Miao Zhen-yuan, 2006)(Shakhmaev et al., 2016)

结合和相互作用研究

使用荧光光谱等技术研究了1-甲基-4-(4-硝基苯基)哌嗪衍生物的结合特性,这些研究提供了有关它们药代动力学机制的见解。这些研究对于理解这些化合物如何与牛血清白蛋白等生物靶标相互作用至关重要 (Karthikeyan et al., 2015)

安全和危害

The compound is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name

1-methyl-4-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-12-6-8-13(9-7-12)10-2-4-11(5-3-10)14(15)16/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNDUKANJZIZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385032
Record name 1-methyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16155-03-6
Record name 1-methyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a manner similar to Preparation 1, react 1-methylpiperazine with 1-fluoro-4-nitrobenzene to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Fluoro-4-nitrobenzene (3.0 g, 0.021 mol) and 1-methylpiperazine (6.98 ml, 0.63 mol) were combined and heated neat at 90° C. for 48 h. Upon cooling to RT, the resulting brown oil solidified. The crude material was purified by re-crystallization from EtOAc/Hexane mixtures to leave the title compound as an orange solid (3.59 g). MS: (ES+) 222 (M+1)+; (ES−): 220 (M−1)−. Calc'd for C11H15N3O2: 221.12.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.98 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1-methylpiperazine (0.605 ml, 5.45 mmol) in DMF (6.25 ml) was added 4-fluoronitrobenzene (0.750 ml, 7.07 mmol) and potassium carbonate (1.13 g, 8.18 mmol) and the reaction mixture stirred at 90° C. overnight. The reaction was then cooled to room temperature, diluted with DCM and washed with water. The organic phase was dried over MgSO4 and the solvent removed in vacuo. The residue was purified by silica gel silica chromatography using a 0-10% MeOH in DCM gradient to afford 1-methyl-4-(4-nitrophenyl)piperazine (1.03 g, 4.66 mmol, 85%) as a yellow solid. 1H NMR (DMSO) δ 2.37 (3H, s), 2.58 (4H, t), 3.45 (4H, t), 6.82 (2H, d), 8.12 (2H, d). LCMS (1) Rt: 1.63 min; m/z (ES+) 222.
Quantity
0.605 mL
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
6.25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 1-chloro-4-nitro benzene (3 g, 19 mmol), 1-methyl piperazine (2.28 g, 22.8 mmol) and ethyl-diisopropylamine (2 ml) in THF (20 ml) was stirred at room temperature for 12 hr. The reaction mixture was concentrated under reduced pressure to give a residue, which was then partitioned between dichloromethane and water. The organic layer was separated and evaporated under reduced pressure to give crude compound, which was purified by column chromatography over silica gel, using ethyl acetate as eluent, to yield 1-methyl-4-(4-nitro-phenyl)-piperazine (1.8 g, 44%) as solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(4-nitrophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(4-nitrophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-Methyl-4-(4-nitrophenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-Methyl-4-(4-nitrophenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-Methyl-4-(4-nitrophenyl)piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Methyl-4-(4-nitrophenyl)piperazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。